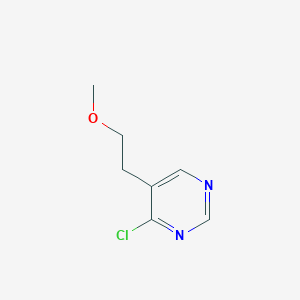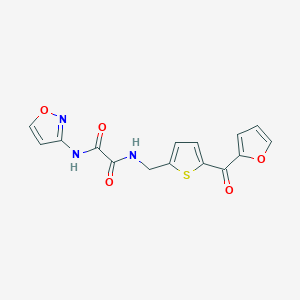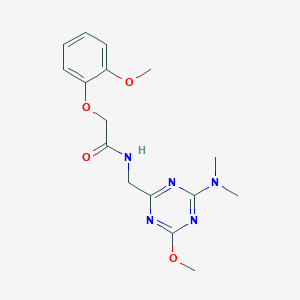
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide is an intricate organic compound with a diverse range of applications in scientific research and industry. Its complex structure suggests that it has unique properties and reactivities that can be exploited for various purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide typically involves a series of organic reactions. The most common synthetic route includes the formation of the triazin ring, followed by the attachment of dimethylamino and methoxy groups through nucleophilic substitution reactions. The final step involves the coupling of this triazin derivative with 2-(2-methoxyphenoxy)acetamide using appropriate coupling agents like carbodiimides under controlled conditions of temperature and pH.
Industrial Production Methods: Industrial production of this compound often scales up the laboratory synthesis. This includes optimized reaction conditions to maximize yield and purity, such as using high-purity starting materials, precise temperature control, and efficient purification methods like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of reactions:
Oxidation: Conversion to corresponding oxides or other oxidative products.
Reduction: Formation of reduced derivatives.
Substitution Reactions: Both nucleophilic and electrophilic substitution can occur, depending on the reaction conditions and reagents.
Common Reagents and Conditions: Common reagents used include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions might involve halides, alkylating agents, or amines, often in solvents like ethanol, dichloromethane, or dimethyl sulfoxide.
Major Products: The major products formed depend on the reaction type. For example, oxidation might produce a N-oxide derivative, while nucleophilic substitution with an amine could yield various amide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a precursor for synthesizing more complex molecules. It acts as a key intermediate in multistep organic syntheses.
Biology: In biology, it might be used in the development of bioconjugates for research purposes, allowing the attachment of various biomolecules for studying biological processes.
Medicine: The compound can potentially be used in the pharmaceutical industry for drug development, given its structural framework which may mimic or modulate biological pathways.
Industry: In industry, it might be employed in the development of new materials with specific properties, such as advanced polymers or coatings, due to its unique chemical reactivity.
Mecanismo De Acción
The mechanism by which N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide exerts its effects is primarily through its interaction with molecular targets in biological or chemical systems. This compound may function as an enzyme inhibitor or receptor modulator by binding to active sites or altering the configuration of target molecules. The methoxy and dimethylamino groups play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
N-((4-(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide
N-((4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide
Uniqueness: Compared to other similar compounds, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(2-methoxyphenoxy)acetamide stands out due to the presence of both methoxy and dimethylamino groups, which might enhance its reactivity and interactions with target molecules. These functional groups potentially provide greater flexibility and efficiency in various chemical and biological applications.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-21(2)15-18-13(19-16(20-15)24-4)9-17-14(22)10-25-12-8-6-5-7-11(12)23-3/h5-8H,9-10H2,1-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZXMJVQCWJVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)COC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-benzyl-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide](/img/structure/B2775466.png)
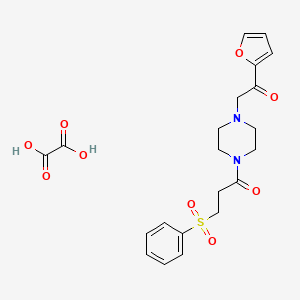
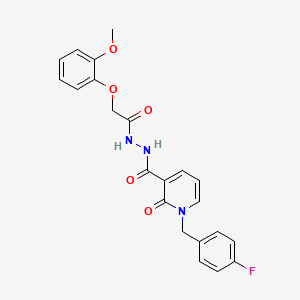
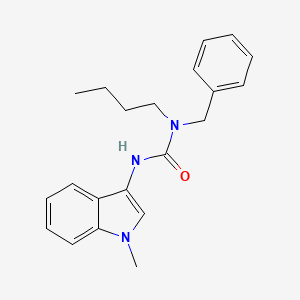
![(2E)-3-[3-(aminosulfonyl)-4-methoxyphenyl]acrylic acid](/img/structure/B2775471.png)
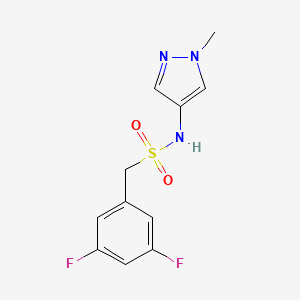
![1-(4-Chloro-2-methylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2775474.png)
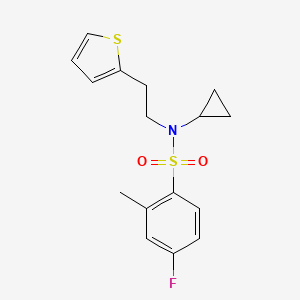

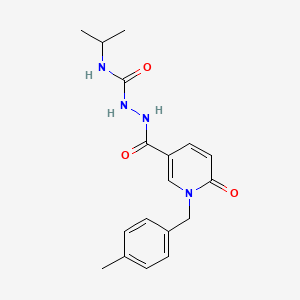
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one](/img/structure/B2775483.png)
![2-Amino-6-ethyl-4-phenyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2775484.png)
